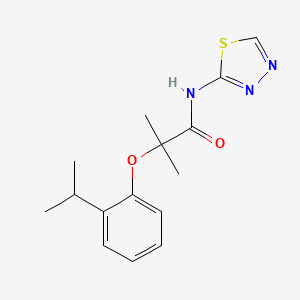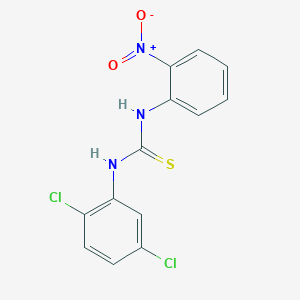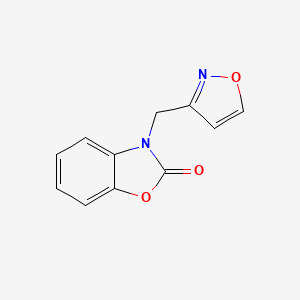
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide
描述
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. The compound binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in various physiological processes such as pain modulation, appetite regulation, and addiction. By blocking the CB1 receptor, 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide inhibits the effects of these endogenous cannabinoids and produces its own unique effects.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, reduced food intake and body weight, and reduced drug-seeking behavior. Additionally, the compound has been shown to have neuroprotective effects in models of neurodegenerative disorders such as Parkinson's disease, as well as anti-inflammatory effects in models of inflammation.
实验室实验的优点和局限性
One advantage of using 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments is its specificity for the CB1 receptor, which allows for the selective manipulation of this receptor without affecting other receptors or physiological processes. Additionally, the compound has been extensively studied and characterized, making it a well-established tool for studying the endocannabinoid system. However, one limitation of using 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide is its potential for off-target effects, as the compound has been shown to interact with other receptors at high concentrations.
未来方向
There are several future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide, including the development of more selective and potent CB1 receptor antagonists, the investigation of the compound's effects on other physiological processes such as cognition and memory, and the exploration of its potential as a therapeutic agent in various disease states. Additionally, further research is needed to fully understand the mechanisms underlying the compound's effects, as well as its potential for off-target effects and toxicity.
科学研究应用
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various areas, including pain management, obesity, addiction, and neurodegenerative disorders. The compound has been shown to have analgesic effects in animal models of acute and chronic pain, making it a potential alternative to opioid-based pain medications. Additionally, 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to reduce food intake and body weight in animal models of obesity, indicating its potential as an anti-obesity agent. The compound has also been studied for its potential in treating addiction to drugs such as cocaine and nicotine, as well as its neuroprotective effects in models of neurodegenerative disorders such as Parkinson's disease.
属性
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)11-7-5-6-8-12(11)20-15(3,4)13(19)17-14-18-16-9-21-14/h5-10H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKCOAAIIBUSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(1-methylethylidene)-3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4819454.png)
![4-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)
![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)


![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4819514.png)
![4-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4819516.png)
![N-(2,4-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4819525.png)

![N-[4-(4-morpholinyl)benzyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4819531.png)
![2-[(4-chlorobenzyl)thio]-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819540.png)